ACTB Human Pre-designed siRNA Set A
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-2-23-14-6-4-3-5-11(14)15(22)21-10-7-8-13(17)12(9-10)16(18,19)20/h3-9H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXZSNHARVUYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016272 | |
| Record name | N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451491-47-7 | |
| Record name | N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Trimerization of Substituted Benzyl Alcohols
The most direct route to CTB derivatives involves the acid-catalyzed trimerization of 3-substituted benzyl alcohols. This method, pioneered by Robinson in 1915 for cyclotriveratrylene (CTV), has been adapted for diverse CTB analogues. Key advancements include:
-
Reagent Optimization : Phosphorus(V) oxide (P₄O₁₀) emerged as a critical catalyst, enabling cyclization in dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O) under reflux. For example, 3-tert-butylbenzyl alcohol undergoes trimerization in CH₂Cl₂ with 1.5 equivalents of P₄O₁₀ to yield the corresponding CTB derivative in 15% yield.
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Substituent Effects : Activating groups (e.g., -OMe, -tBu) enhance reaction efficiency, while deactivating substituents (e.g., -Cl, -Br) require adjusted conditions. Halogenated derivatives like CTB-Br (8% yield) demonstrate synthetic utility for further functionalization.
Table 1: Representative Yields for CTB Derivatives via Trimerization
Metal-Templated Macrocyclization
An alternative strategy employs transition metals to template the cyclization of diazenyl precursors. For instance, cyclotris[(E)-3'-(biphenyl-3-yldiazenyl)] (CTB) is synthesized in four linear steps:
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Diazotization of 3-aminobiphenyl.
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Coupling with a biphenyl scaffold.
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Metal-assisted macrocyclization (80% yield).
This approach facilitates access to photochromic CTB variants, with the all-Z isomer exhibiting a half-life exceeding nine days in dimethyl sulfoxide (DMSO).
Advanced Functionalization and Derivative Synthesis
Post-Trimerization Modifications
CTB derivatives serve as platforms for further functionalization:
-
Methoxymethyl Ether Protection : A hexa(methoxymethyl ether) CTB analogue was prepared in nine steps (26% overall yield), highlighting the compatibility of CTB cores with protective group chemistry.
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Halogenation Pathways : Brominated CTB (CTB-Br) enables cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups.
Challenges in Iodo-CTB Synthesis
Attempts to synthesize iodo-substituted CTB (CTB-I) revealed instability under standard purification conditions. Decomposition during column chromatography and photosensitivity necessitated alternative isolation strategies, though none proved successful.
Comparative Analysis of Synthetic Methodologies
Efficiency and Scalability
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Trimerization : Offers one-step access but suffers from moderate yields (4–15%). Scaling to 4 g of 3-bromobenzyl alcohol yielded CTB-Br in 4%, underscoring limitations in large-scale production.
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Metal-Templated Routes : Higher yields in macrocyclization (80%) but require multi-step sequences, increasing complexity.
Chemical Reactions Analysis
Chlorothiobenzenes (CTBs) in Radical-Mediated Reactions
CTBs are critical precursors in the formation of polychlorinated thianthrenes/dibenzothiophenes (PCTA/DTs) through gas-phase radical reactions. Key pathways include:
Radical/Molecule Coupling
-
Mechanism : CTBs lose sulfhydryl-hydrogen (S–H) to form chlorothiobenzyl radicals (CTBRs), which react with parent CTBs or other radicals.
-
Role of Water :
Table 1: Reaction Barriers for H Abstraction from CTBs
| CTB Isomer | Non-Hydrated Barrier (kcal mol⁻¹) | Hydrated Barrier (kcal mol⁻¹) |
|---|---|---|
| 2-CTB | 3.42 | 1.48 |
| 3-CTB | 4.12 | 2.15 |
| 2,6-DCTB | 5.01 | 3.89 |
Radical/Radical Condensation
-
Dominates in PCTA/DT formation at high temperatures (~500–800°C) .
-
Competing pathways include recombination of two CTBRs or CTBR with sulfur-containing radicals.
Copper Complex CTB ([Cu(ttpy-tpp)Br₂]Br)
This mitochondria-targeting copper complex induces hepatocellular carcinoma (HCC) cell senescence via metabolic interference:
Key Reactions and Effects
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Methionine Cycle Disruption :
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ROS Generation :
Table 2: Biochemical Effects of CTB in HCC Cells
| Parameter | CTB-Treated Cells | Control Cells |
|---|---|---|
| SAM (nmol/mg protein) | 12.3 ± 1.2 | 25.6 ± 2.1 |
| Homocysteine (μM) | 45.7 ± 3.8 | 18.2 ± 1.5 |
| ROS Levels (Fold) | 3.5 | 1.0 |
Calcium Tetraborate (CaB₄O₇:Al, CTB) in Dosimetry
Aluminum-doped CTB exhibits thermoluminescence (TL) properties for radiation detection:
TL Reaction Mechanism
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Trapping Centers : Al³⁺ dopants create electron traps within the borate matrix .
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Glow Curve Peaks : Five distinct peaks between 80°C and 300°C, with the primary dosimetric peak at 156°C .
Table 3: TL Properties of 1% Al-Doped CTB
| Parameter | Value |
|---|---|
| Main Peak Temperature | 156°C |
| Dose Response Linearity | 10 mGy–10 Gy (R²=0.998) |
| Fading (7 days) | 58% signal loss |
Cholera Toxin B Subunit (CTB) in Glycoconjugation
CTB serves as a scaffold for site-specific biochemical modifications:
Orthogonal Labeling Reactions
-
Sortase-Mediated Ligation :
-
Oxime Ligation :
Table 4: Conjugation Efficiency of CTB Glycoconjugates
| Glycopeptide | Linker Length | Conjugation Yield (%) |
|---|---|---|
| SM3 | (AEEAc)₂ | 92 ± 3 |
| SM3(Tn) | (AEEAc)₂ | 88 ± 4 |
Scientific Research Applications
Vaccine Development
CTB as an Adjuvant
CTB is widely recognized for its potential as a mucosal adjuvant in vaccine formulations. Its ability to enhance immune responses makes it a valuable component in the development of oral vaccines. For instance, CTB has been successfully incorporated into vaccines targeting bacterial infections, such as cholera, and viral infections, including HIV-1. Studies have demonstrated that conjugating antigens to CTB significantly boosts the immune response compared to antigens administered alone .
Case Study: Oral Cholera Vaccine
The most notable application of CTB is in the formulation of oral cholera vaccines. Recombinant CTB is used in these vaccines to induce robust humoral immunity. Clinical trials have shown that vaccines containing CTB can effectively stimulate the production of neutralizing antibodies against cholera toxin, providing protective immunity against cholera infection .
CTB in HIV Vaccine Research
Research has explored the use of CTB as an adjuvant in HIV vaccine development. Studies have indicated that CTB can enhance mucosal immune responses, which are critical for combating mucosally transmitted viruses like HIV-1. Experimental vaccines utilizing CTB have shown promise in preclinical studies, leading to increased antibody production and T-cell responses .
Immunotherapy
CTB in Allergy Treatment
CTB has been investigated for its potential role in treating allergies and autoimmune diseases. By inducing oral tolerance, CTB can help modulate immune responses to allergens and autoantigens. Research indicates that CTB can suppress allergic reactions and autoimmune conditions such as experimental autoimmune encephalitis (EAE) and diabetes through antigen-specific mechanisms .
Case Study: Cocaine Addiction Vaccine
An innovative application of CTB involved its use in a vaccine aimed at treating cocaine addiction. By conjugating CTB with succinylnorcocaine, researchers aimed to elicit an immune response that produces antibodies capable of blocking cocaine's effects on the brain. Although results from clinical trials were inconclusive, this approach highlights the versatility of CTB in developing therapeutic strategies for complex conditions .
Research Applications
CTB as a Molecular Scaffold
In research settings, CTB serves as an effective molecular scaffold for various applications. Its structure allows for the conjugation of different peptides or proteins, facilitating studies on immune responses and interactions between antigens and immune cells. For example, studies have shown that linking tumor-associated antigens to CTB can enhance their immunogenicity, making it a valuable tool in cancer research .
Chernobyl Tissue Bank (CTB)
The Chernobyl Tissue Bank is another significant application of CTB, focusing on research related to health consequences following the Chernobyl disaster. This biobank provides valuable samples for studying thyroid tumors resulting from radiation exposure. Researchers utilize these samples to investigate genetic and environmental factors influencing cancer development, thereby contributing to our understanding of radiation-related health issues .
Summary Table of Applications
| Application Area | Description | Case Studies/Examples |
|---|---|---|
| Vaccine Development | Used as an adjuvant in oral vaccines to enhance immune responses | Oral cholera vaccine; HIV vaccine research |
| Immunotherapy | Induces oral tolerance; potential treatment for allergies and autoimmune diseases | Cocaine addiction vaccine |
| Research Applications | Acts as a molecular scaffold for peptide/protein conjugation; enhances immunogenicity | Studies on tumor-associated antigens |
| Chernobyl Tissue Bank | Resource for studying health consequences post-Chernobyl; facilitates cancer research | Analysis of thyroid tumors from exposed populations |
Mechanism of Action
The mechanism of action of CTB involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Adjuvant Activity: CTB vs. α-Galactosylceramide (α-GalCer)
CTB and α-GalCer are both mucosal adjuvants but differ in mechanisms:
- CTB : Enhances antigen uptake via GM1 binding, promoting both IgG and secretory IgA (sIgA) responses. For example, CTB-conjugated bilosomes elicited sIgA titers comparable to intramuscular alum-adsorbed vaccines .
- α-GalCer : Activates invariant natural killer T (iNKT) cells, skewing immunity toward Th1/Th17 responses. In oral cholera vaccines, α-GalCer increased IgG2a and IFN-γ levels but showed weaker sIgA induction than CTB .
Key Data :
| Adjuvant | IgG Response | sIgA Response | Key Mechanism |
|---|---|---|---|
| CTB | High | High | GM1 binding |
| α-GalCer | Moderate | Low | iNKT cell activation |
Binding Specificity: CTB vs. Other Lectins
CTB’s GM1 binding is often compared to plant lectins like Wheat Germ Agglutinin (WGA) and Peanut Agglutinin (PNA) :
- CTB : Binds GM1 with ultra-high affinity (KD < 1 nM) and interacts with fucosylated glycoproteins in natural membranes, enhancing its versatility in exosome labeling and drug delivery .
- WGA/PNA: Target N-acetylglucosamine or galactose residues, respectively, with lower specificity (KD ~10–100 nM). Unlike CTB, they lack intrinsic immunomodulatory effects .
Key Finding: CTB’s dual binding (GM1 + glycoproteins) makes it superior for targeting complex biological systems compared to monospecific lectins .
Structural and Functional Comparison with Toxin Subunits
CTB shares homology with subunits of related toxins:
- Cholera Toxin A (CTA): The toxic subunit of cholera toxin. While CTB facilitates cellular entry, CTA induces ADP-ribosylation of G proteins, causing electrolyte loss. CTB alone is non-toxic and used safely in vaccines .
- E. coli Heat-Labile Toxin B (LTB) : Shares 80% sequence identity with CTB but exhibits broader glycoprotein binding. LTB is less stable in acidic environments, limiting its oral vaccine utility compared to CTB .
Key Data :
| Subunit | Toxicity | Stability (pH 2.0) | Applications |
|---|---|---|---|
| CTB | None | High | Vaccines, drug delivery |
| LTB | Low | Moderate | Limited oral use |
Enzyme Modulation: CTB vs. CTPB and Garcinol
In histone acetyltransferase (HAT) inhibition studies:
- CTB : Increased acetylation at H3K23 (~1.5-fold) but suppressed activity at H3K9 and H3K14, suggesting site-specific modulation .
- Garcinol: Broad-spectrum HAT inhibitor, reducing acetylation at all sites by >50% .
Key Finding: CTB’s selective modulation contrasts with global inhibitors like garcinol, highlighting its utility in targeted epigenetic studies .
Expression Systems: E. coli vs. Chloroplasts
CTB production varies across platforms:
Key Data :
| System | CTB Form | Yield (%) | Application |
|---|---|---|---|
| E. coli | Monomer | 90 | Research-grade |
| Chloroplasts | Pentamer | 15 | Commercial vaccines |
Source:
Biological Activity
Cholera toxin B subunit (CTB), derived from the bacterium Vibrio cholerae, has garnered significant attention in immunology and therapeutic applications due to its unique biological activities. This article explores the immunomodulatory effects, potential therapeutic applications, and underlying mechanisms of CTB, supported by various research findings and case studies.
Overview of CTB
CTB is composed of five identical polypeptide chains that form a pentameric structure. It primarily functions as a mucosal carrier for subunit vaccines and has been shown to induce robust immune responses, particularly in mucosal tissues. Its ability to modulate immune responses makes it a candidate for treating autoimmune diseases and allergies.
Immunomodulatory Effects
CTB exhibits potent immunomodulatory properties that can enhance or suppress immune responses. Key findings include:
- IgA Production : Research indicates that CTB can stimulate IgA production in B cells, particularly in the presence of interleukin-2 (IL-2). This effect is mediated through transforming growth factor-beta (TGF-β), which is crucial for IgA isotype switching .
- Regulatory T Cells : CTB promotes the generation of regulatory T cells (Tregs) and Th2 cells in the colon, contributing to oral tolerance and potentially suppressing autoimmune responses .
- Cytokine Modulation : CTB has been shown to increase IL-10 levels while suppressing pro-inflammatory cytokines like TNF-α and IL-6, indicating its role in shifting immune responses towards tolerance rather than inflammation .
The mechanisms through which CTB exerts its effects are complex and multifaceted:
- Desensitization of Immune Cells : CTB pretreatment has been shown to desensitize macrophages and monocytes to subsequent activation by lipopolysaccharides (LPS). This desensitization results in significantly reduced production of inflammatory cytokines .
- Interference with Autoimmune Responses : In animal models, CTB conjugated with autoantigens has suppressed disease progression in conditions such as experimental autoimmune encephalomyelitis and diabetes .
- Impact on Gut Microbiota : Oral administration of CTB variants has been linked to alterations in gut microbiota composition, which may further influence systemic immune responses .
Case Studies
Several studies illustrate the therapeutic potential of CTB:
- Autoimmune Disease Models : In NOD mice, administration of CTB resulted in a shift from Th1 to Th2 responses, effectively suppressing diabetes development .
- Allergic Reactions : A study on allergic contact dermatitis indicated that while CTB was associated with some allergic reactions, it was also effective in modulating immune responses to prevent severe allergic outcomes .
Data Table: Summary of CTB's Biological Activities
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate the mechanical properties of CTB under varying environmental conditions?
- Methodological Answer : Use a factorial experimental design to isolate variables such as curing temperature, cement-to-tailings ratio, and slurry density. For example, the Response Surface Method (RSM) allows systematic variation of these factors to analyze their interactions and optimize mix proportions . Ensure material selection adheres to standards for aggregate gradation and cement content, as outlined in cement-treated base (CTB) guidelines .
- Data Example :
| Factor | Range Tested | Response Variable (CTB Strength) |
|---|---|---|
| Curing Temperature | 5°C to 30°C | Uniaxial Compressive Strength |
| Cement Content | 3% to 9% by weight | 28-day curing strength |
| Tailings Density | 70% to 85% solid content | Density and porosity post-curing |
Q. What are the most reliable methods for collecting and validating field data on CTB performance?
- Methodological Answer : Combine laboratory testing with field instrumentation (e.g., strain gauges, moisture sensors) to monitor CTB behavior over time. Cross-validate results using statistical tools like ANOVA to ensure reproducibility. Field data should be supplemented with controlled lab experiments to isolate confounding variables .
Q. How can researchers address contradictions in CTB strength data caused by heterogeneous tailings composition?
- Methodological Answer : Implement geochemical characterization (XRD, SEM) to identify mineralogical variations in tailings. Use stratified sampling to account for heterogeneity and apply regression models to correlate composition with strength outcomes . Replicate experiments across multiple batches to quantify uncertainty .
Advanced Research Questions
Q. What computational models are effective for predicting CTB behavior under multi-factor stress conditions?
- Methodological Answer : Hybrid models like Artificial Neural Networks (ANN) coupled with Particle Swarm Optimization (PSO) can predict CTB strength with >90% accuracy by training on datasets spanning curing conditions, mix ratios, and material properties. Validate models using k-fold cross-validation to avoid overfitting .
- Example Workflow :
Train ANN on RSM-generated data.
Optimize hyperparameters using PSO.
Validate predictions against independent lab tests.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
